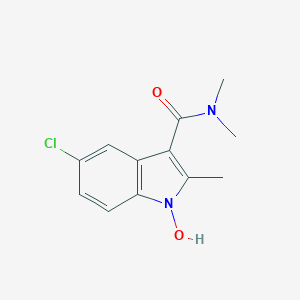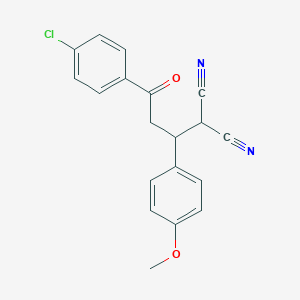
2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl)malononitrile is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CCI-779 and has been extensively studied for its anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Organic Pollutant Research
Research on chlorophenols, compounds structurally related to the specified chemical, sheds light on their environmental impact and serves as a model for studying the behavior of complex organic pollutants. Chlorophenols are known for their moderate to high persistence in the environment, depending on conditions, and can exert moderate toxic effects on mammalian and aquatic life. Studies suggest that their bioaccumulation is expected to be low, but they have a notable organoleptic impact, affecting the taste and odor of water at low concentrations (Krijgsheld & Gen, 1986).
Advancements in Anticancer Drug Research
The search for new anticancer drugs with high tumor specificity and reduced toxicity towards non-cancerous cells has led to the synthesis and testing of compounds related to chlorophenols. For example, certain derivatives have shown promise in inducing apoptotic cell death in cancer cell lines while minimizing keratinocyte toxicity, indicating a potential pathway for developing safer chemotherapy agents (Sugita et al., 2017).
Pesticide and Herbicide Pollution Treatment
The degradation and sorption of phenoxy herbicides, which are structurally related to the specified compound, in soil and water systems have been extensively studied. These studies contribute to the development of more effective methods for mitigating environmental pollution from agricultural chemicals. Understanding the behavior of these compounds in the environment aids in the creation of strategies for their removal or transformation, thus reducing their impact on ecosystems (Werner et al., 2012).
Molecular Mechanisms of Toxicity
Research on the molecular mechanisms of toxicity associated with chlorinated compounds, including chlorophenols, provides insights into how these chemicals affect biological systems. This knowledge is crucial for developing therapeutic interventions and for the regulatory assessment of chemical safety. Studies have explored the pathways through which chlorophenols induce oxidative stress, disrupt endocrine functions, and affect immune responses in aquatic organisms, highlighting the complex interactions between pollutants and biological systems (Ge et al., 2017).
Eigenschaften
IUPAC Name |
2-[3-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-oxopropyl]propanedinitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2/c1-24-17-8-4-13(5-9-17)18(15(11-21)12-22)10-19(23)14-2-6-16(20)7-3-14/h2-9,15,18H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZOCWTJIZMLWSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(C#N)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-[(4-fluoroanilino)carbonyl]-4-hydroxy-2-thiophenecarboxylate](/img/structure/B428371.png)
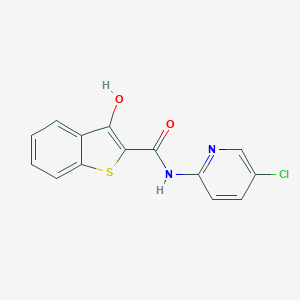
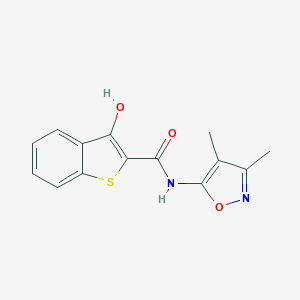
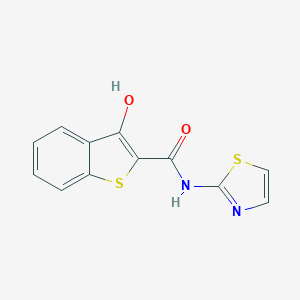
![2-{[4-(4-Fluorophenyl)-1-piperazinyl]carbonyl}-1-benzothiophen-3-ol](/img/structure/B428377.png)

![Methyl 2-({2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl}sulfanyl)benzoate](/img/structure/B428382.png)
![Methyl 2-({2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)benzoate](/img/structure/B428384.png)
![Methyl 2-{2-[4-(4-methoxyphenyl)-1-piperazinyl]-2-oxoethoxy}benzoate](/img/structure/B428389.png)
![Methyl 2-({2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethyl}sulfanyl)benzoate](/img/structure/B428391.png)
![Methyl 2-{2-[4-(4-fluorophenyl)-1-piperazinyl]-2-oxoethoxy}-4-methoxybenzoate](/img/structure/B428392.png)
![Methyl 2-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethoxy}benzoate](/img/structure/B428393.png)
![2-({2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl}sulfanyl)benzoic acid](/img/structure/B428394.png)
